Carboprost

Postpartum Hemorrhage Uterotonics Blood Loss

Carboprost (CAS 59286-19-0) is a synthetic 15-methyl analog of prostaglandin F2α (dinoprost), distinguished from the endogenous molecule by a methyl substitution at the C-15 position that confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The clinically administered form is carboprost tromethamine (Hemabate), an intramuscular formulation containing the tromethamine salt of (15S)-15-methyl prostaglandin F2α.

Molecular Formula C21H36O5
Molecular Weight 368.5 g/mol
CAS No. 59286-19-0
Cat. No. B7825949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboprost
CAS59286-19-0
Molecular FormulaC21H36O5
Molecular Weight368.5 g/mol
Structural Identifiers
SMILESCCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
InChIInChI=1S/C21H36O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-19,22-23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,18+,19-,21+/m1/s1
InChIKeyDLJKPYFALUEJCK-IIELGFQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carboprost (CAS 59286-19-0) Product Overview: A 15-Methyl Prostaglandin F2α Analog for Uterotonic Applications


Carboprost (CAS 59286-19-0) is a synthetic 15-methyl analog of prostaglandin F2α (dinoprost), distinguished from the endogenous molecule by a methyl substitution at the C-15 position that confers resistance to metabolic inactivation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [1]. The clinically administered form is carboprost tromethamine (Hemabate), an intramuscular formulation containing the tromethamine salt of (15S)-15-methyl prostaglandin F2α . As a uterine stimulant in the G02AD04 ATC classification, carboprost is indicated for the treatment of postpartum hemorrhage due to uterine atony refractory to conventional management and for pregnancy termination between the 13th and 20th weeks of gestation [2]. Its molecular formula is C₂₁H₃₆O₅ with a molecular mass of 489.65 g/mol [3].

Why Carboprost (CAS 59286-19-0) Cannot Be Substituted with Dinoprost, Misoprostol, or Methylergometrine: Structural and Pharmacologic Basis


Substitution among prostaglandin analogs or between prostaglandins and ergot alkaloids is pharmacologically unsound. Carboprost contains a C-15 methyl group absent in dinoprost (PGF2α), which sterically hinders enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase, prolonging its duration of uterine contractile activity [1]. Misoprostol, a PGE1 analog, activates EP receptors in addition to FP receptors, producing different pharmacodynamic and adverse effect profiles [2]. Methylergometrine, an ergot alkaloid, acts through α-adrenergic and serotonin receptor mechanisms rather than prostanoid FP receptor activation, yielding distinct hemodynamic effects and contraindication profiles [3]. These mechanistic divergences translate to quantifiable differences in clinical outcomes, including blood loss reduction, duration of third-stage labor, onset kinetics, and side effect patterns as detailed in Section 3 [4].

Carboprost (CAS 59286-19-0) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Carboprost vs. Methylergometrine: Mean Blood Loss Reduction in Third-Stage Labor Management

In a randomized controlled trial of 150 parturient women, carboprost trometamol demonstrated significantly lower mean blood loss compared with methylergometrine (methergine) during active management of the third stage of labor [1]. This finding supports carboprost as a more potent uterotonic for hemorrhage reduction.

Postpartum Hemorrhage Uterotonics Blood Loss

Carboprost vs. Misoprostol: Blood Loss and Third-Stage Duration in Vaginal Delivery

A randomized study comparing oral misoprostol 600 mcg with intramuscular carboprost 125 mcg in active management of the third stage of labor reported mean blood loss of 134.9 mL for misoprostol versus 123.7 mL for carboprost, with corresponding mean third-stage duration of 4.07 minutes versus 3.73 minutes [1]. Additional uterotonics were required in 21% of the misoprostol group compared with 14% of the carboprost group.

Postpartum Hemorrhage Active Management Third Stage of Labor

Carboprost vs. Dinoprost: Prolonged Uterine Stimulant Action Due to C-15 Methyl Substitution

The C-15 methyl substitution in carboprost delays enzymatic inactivation by 15-hydroxyprostaglandin dehydrogenase, conferring a more prolonged duration of uterine contractile action compared with the endogenous dinoprost (prostaglandin F2α) [1]. This structural modification represents a deliberate enhancement in pharmacodynamic profile.

Prostaglandin Analog Metabolic Stability Pharmacodynamics

Carboprost vs. Methylergonovine: Equivalent Uterine Tone Restoration in Refractory Atony (Second-Line Setting)

A 2024 double-blind randomized controlled trial (n = 100) evaluating second-line uterotonics for oxytocin-refractory uterine atony during cesarean delivery found no significant difference in 10-minute uterine tone scores between carboprost (7.6 ± 2.1 on 0-10 numeric rating scale) and methylergonovine (7.3 ± 1.7), with adjusted difference in means of -0.1 (95% CI, -0.8 to 0.6, P = 0.76) [1]. Geometric mean quantitative blood loss was 708 mL for carboprost versus 756 mL for methylergonovine (adjusted ratio 1.06, 95% CI 0.86-1.31, P = 0.588).

Refractory Uterine Atony Cesarean Delivery Uterine Tone

Carboprost vs. Oxytocin: Blood Loss Reduction in Postpartum Hemorrhage Prophylaxis

A systematic review comparing carboprost with conventional uterotonics for postpartum hemorrhage prophylaxis found that carboprost was associated with less blood loss, though approximately 15% of women experienced side effects [1]. In a separate prospective comparative study, mean blood loss in the third stage was 131.8 mL for carboprost versus 223.2 mL for oxytocin (P = 0.0001) [2].

Postpartum Hemorrhage Prophylaxis Systematic Review Blood Loss

Carboprost Intramuscular Pharmacokinetics: Defined Time-to-Peak and Duration Parameters

Following intramuscular injection of 100-400 mcg in pregnant women, carboprost reaches peak plasma levels of 1-1.6 ng/mL at 20-30 minutes post-injection, declining to 0.2-0.4 ng/mL after 3 hours [1]. With repeated 250 mcg dosing every two hours, pre-injection plasma levels stabilize at 1.2 ng/mL after four injections. These parameters define the clinically relevant exposure window for therapeutic action.

Pharmacokinetics Intramuscular Administration Plasma Concentration

Carboprost (CAS 59286-19-0) Evidence-Supported Research and Clinical Application Scenarios


Second-Line Management of Refractory Postpartum Hemorrhage Due to Uterine Atony

Carboprost is indicated when uterine atony persists despite oxytocin administration and uterine massage. A 2024 randomized controlled trial demonstrated that carboprost produces uterine tone scores of 7.6 ± 2.1 at 10 minutes post-administration, equivalent to methylergonovine, with geometric mean blood loss of 708 mL [1]. The compound is suitable for intramuscular administration in the emergency obstetric setting where rapid uterine contraction is required to achieve hemostasis at the placentation site .

Active Management of the Third Stage of Labor for Postpartum Hemorrhage Prevention

For prophylactic administration immediately after delivery, carboprost 125 mcg intramuscularly reduces mean third-stage blood loss to 123.7 mL and shortens third-stage duration to 3.73 minutes [1]. Compared with oxytocin, carboprost reduces mean blood loss from 223.2 mL to 131.8 mL (P = 0.0001) . This application is supported by evidence of superior hemostatic efficacy relative to both methylergometrine and oxytocin in direct comparative studies [2].

Second-Trimester Pregnancy Termination (13-20 Weeks Gestation)

Carboprost is FDA-approved and indicated for aborting pregnancy between the 13th and 20th weeks of gestation as calculated from the first day of the last normal menstrual period [1]. The compound's prolonged uterine stimulant action, conferred by the C-15 methyl substitution that delays enzymatic inactivation by 15-PGDH , supports sustained myometrial contractions adequate for expulsion of products of conception. Complete abortion rates of approximately 78-90% have been reported in this indication [2].

Investigational Low-Dose Application for Hysteroscopic Fibroid Resection Facilitation

An active clinical trial (NCT05518812) is evaluating low-dose carboprost (fraction of standard dosing) for facilitating myomectomy by promoting myometrial contraction-induced fibroid migration toward the surgical access point [1]. This investigational application leverages carboprost's potent uterotonic properties in a novel intraoperative context, potentially reducing the need for deep myometrial invasion during hysteroscopic resection of FIGO 2 fibroids .

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